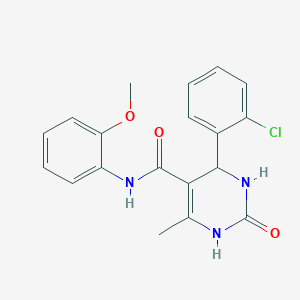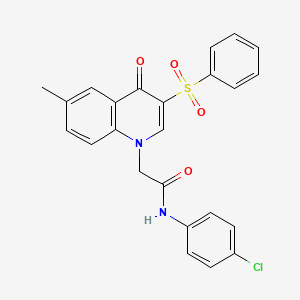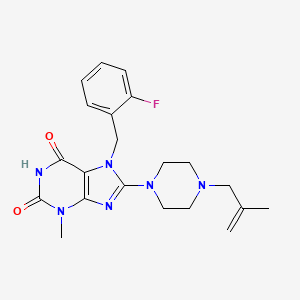
3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O3 and its molecular weight is 428.423. The purity is usually 95%.
The exact mass of the compound 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinazoline-2,4(1H,3H)-diones are synthesized through various methods, including the chemical fixation of CO2 with 2-aminobenzonitriles, offering a green chemistry approach to the synthesis of these heterocyclic compounds. Such methods have been explored to create a variety of quinazoline derivatives efficiently and sustainably, highlighting their potential in pharmaceuticals and material sciences due to their structural diversity and biological relevance. The synthesis techniques often involve novel catalysts, such as cesium carbonate or tungstate catalysts, to facilitate the carbon dioxide incorporation into the molecular structure, leading to quinazoline-2,4(1H,3H)-diones under environmentally benign conditions (Vessally et al., 2017; Mizuno et al., 2007).
Biological Activities and Applications
Quinazoline derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and potential antitumor effects. Their chemical structure allows for interaction with various biological targets, making them valuable scaffolds in drug discovery. For instance, some benzimidazole derivatives containing quinazoline moieties have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting their utility in managing diabetes and infections (Menteşe et al., 2015). Moreover, the synthesis of novel 1,2,4-oxadiazole natural product analogs, incorporating quinazoline scaffolds, demonstrated significant antitumor activity, underscoring the potential of these compounds in cancer therapy (Maftei et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Acetylbenzoic acid", "M-toluidine", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. React 2-Fluorobenzylamine with 2-Acetylbenzoic acid in the presence of phosphorus oxychloride to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "b. Purify the product by recrystallization using ethyl acetate", "Step 2: Synthesis of 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "a. React M-toluidine with hydrazine hydrate in the presence of acetic acid to form 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "b. Purify the product by recrystallization using methanol", "Step 3: Coupling of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine", "a. React 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide and sodium bicarbonate to form the final product", "b. Purify the product by recrystallization using a mixture of methanol and water", "c. Characterize the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |
Número CAS |
1207017-02-4 |
Nombre del producto |
3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H17FN4O3 |
Peso molecular |
428.423 |
Nombre IUPAC |
3-[(2-fluorophenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3/c1-14-5-4-7-15(11-14)21-27-22(32-28-21)16-9-10-18-20(12-16)26-24(31)29(23(18)30)13-17-6-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,31) |
Clave InChI |
PENNIVDMWOFTGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2479949.png)
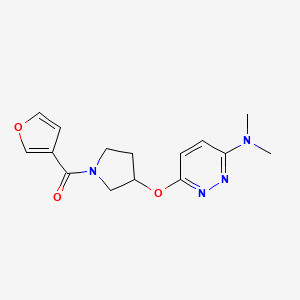
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B2479952.png)
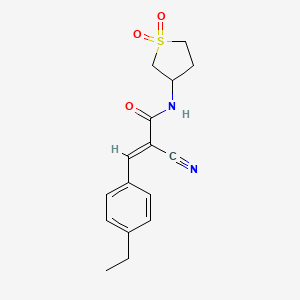
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)
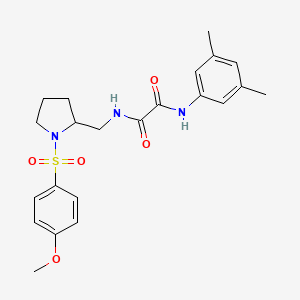
![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)
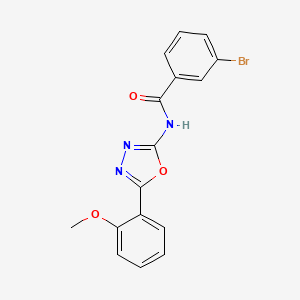
![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)
